molecular formula C23H46N2S B13957490 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione CAS No. 63869-16-9

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione

Cat. No.: B13957490
CAS No.: 63869-16-9
M. Wt: 382.7 g/mol
InChI Key: YPAYDYHGKCVDFB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is an organic compound with the molecular formula C23H46N2S . It features a long octadecyl alkyl chain, which suggests potential for research in surface chemistry, such as the study of self-assembled monolayers, and as a synthetic intermediate due to its functional groups . The compound is related to the 2-imidazolidinethione core structure, which is a known scaffold in chemical synthesis . As a specialized chemical, it is provided For Research Use Only. Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications.

Properties

CAS No.

63869-16-9

Molecular Formula

C23H46N2S

Molecular Weight

382.7 g/mol

IUPAC Name

4,4-dimethyl-1-octadecylimidazolidine-2-thione

InChI

InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26)

InChI Key

YPAYDYHGKCVDFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione

General Synthetic Strategy

The preparation of 4,4-dimethyl-1-octadecyl-2-imidazolidinethione typically involves the synthesis of the imidazolidinethione ring system followed by alkylation with a long-chain alkyl group such as octadecyl. The key synthetic steps include:

  • Formation of the imidazolidinethione core, often starting from ethylenediamine derivatives.
  • Introduction of the 4,4-dimethyl substitution on the imidazolidine ring.
  • S-alkylation or N-alkylation with octadecyl halides or related alkylating agents.

Detailed Synthetic Routes

Synthesis of the Imidazolidinethione Core

According to established procedures for related 2-imidazolidinethione compounds, the core can be synthesized by:

  • Reacting ethylenediamine derivatives with carbon disulfide or isothiocyanates to form the imidazolidinethione ring.
  • For example, phenyl isothiocyanate reacts with ethylenediamine to form 2-imidazolidinethione derivatives, which can be further modified.
Alkylation with Octadecyl Group

The attachment of the octadecyl group at the nitrogen atom (N-1 position) is achieved through alkylation reactions:

  • The imidazolidinethione intermediate is reacted with octadecyl halides (e.g., octadecyl iodide or bromide) under reflux conditions in polar solvents such as methanol or ethanol.
  • This S-alkylation or N-alkylation step typically requires elevated temperatures (reflux) and extended reaction times (48 to 72 hours) to achieve good yields.

Example Reaction Scheme

Step Reagents & Conditions Description Outcome
1 Ethylenediamine derivative + Carbon disulfide or isothiocyanate Formation of imidazolidinethione ring 2-imidazolidinethione intermediate
2 Introduction of 4,4-dimethyl groups via substituted diamine or condensation Formation of 4,4-dimethylimidazolidinethione 4,4-Dimethyl-2-imidazolidinethione
3 Reaction with octadecyl halide in methanol, reflux 48-72 h Alkylation at N-1 position 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione

Purification

  • The crude product often requires chromatographic purification, such as alumina column chromatography using ethyl acetate as the eluent to obtain the pure compound.
  • Recrystallization from appropriate solvents (e.g., ethanol or aqueous ethanol) is also employed to enhance purity.

Data Table: Typical Reaction Conditions and Yields for Imidazolidinethione Derivatives Alkylation

Parameter Typical Range/Value Notes
Solvent Methanol or Ethanol Polar protic solvents preferred
Alkylating agent Octadecyl iodide or bromide Long-chain alkyl halides
Temperature Reflux (~65-80 °C) Maintained during alkylation
Reaction time 48 to 72 hours Extended time for complete reaction
Purification method Alumina column chromatography Ethyl acetate as eluent
Yield 30-70% (varies by substrate) Moderate yields typical
Characterization Melting point, elemental analysis Ensures purity and identity

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione with key analogs, focusing on molecular properties, solubility, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Log Pow Solubility (pH 7) Melting Point (°C) Key Applications
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione C₂₃H₄₄N₂S 392.7 (calculated) 4,4-dimethyl; 1-octadecyl; 2-thione ~6.5* Low (<50 mg/L)* Not reported Surfactants, coordination chemistry*
(±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole C₁₄H₁₄Cl₂N₂O 297.2 Allyloxy, dichlorophenyl 3.82 224 mg/L Not reported Pesticides, agrochemicals
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole C₁₉H₂₀N₂O₂ 308.4 3,5-dimethoxyphenyl; 4,5-dimethyl ~4.1† Not reported Not reported Chemosensors, antimicrobials
4,5-Diphenyl-2-p-tolyl-1H-imidazole C₂₂H₁₈N₂ 310.4 4,5-diphenyl; 2-p-tolyl ~5.2† Not reported 231–233 Catalysis, material science

*Estimated based on structural features (e.g., octadecyl chain increases lipophilicity).
†Calculated using QSPR models.

Key Findings

Lipophilicity (Log Pow): The octadecyl chain in 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione significantly increases its Log Pow (~6.5) compared to analogs with shorter alkyl or aryl groups (e.g., 3.82 for the dichlorophenyl analog ).

Solubility:

  • The thione group and hydrophobic octadecyl chain likely reduce aqueous solubility (<50 mg/L at pH 7), contrasting with the dichlorophenyl analog’s higher solubility (224 mg/L at pH 7) due to polar Cl and O substituents .

Thermal Stability:

  • Aromatic imidazoles (e.g., 4,5-diphenyl derivative ) exhibit high melting points (>230°C) due to π-π stacking. The octadecyl chain in the target compound may lower its melting point, though data are unavailable.

Functional Applications: Coordination Chemistry: The thione group enables metal-binding, similar to imidazole ligands used in Ir³⁺ complexes . Antimicrobial Potential: Imidazole derivatives with bulky substituents (e.g., dichlorophenyl ) show antimicrobial activity, suggesting analogous applications for the target compound.

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